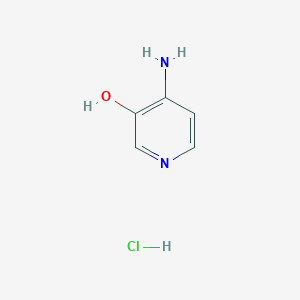

4-Aminopyridin-3-ol hydrochloride

Description

Significance of the Aminopyridine Scaffold in Advanced Chemical Synthesis

The aminopyridine scaffold is a privileged structural motif in the realm of medicinal chemistry and drug discovery. rsc.orgrsc.org This nitrogen-containing heterocyclic ring system is a cornerstone in the architecture of numerous therapeutic agents and biologically active compounds. researchgate.net Its prevalence is underscored by its presence in a significant number of drugs approved by the U.S. Food and Drug Administration (FDA). rsc.org The unique electronic properties and the ability of the amino group and the pyridine (B92270) nitrogen to engage in various chemical transformations and biological interactions make it a highly sought-after component in the design of new molecules. rsc.orgresearchgate.net

The versatility of the aminopyridine framework allows for the synthesis of a diverse array of derivatives with a wide spectrum of pharmacological activities. researchgate.net Researchers have successfully utilized this scaffold to develop compounds with applications ranging from antibacterial and anticancer agents to kinase inhibitors. nih.gov The ability to readily modify the aminopyridine core through various chemical reactions enables the fine-tuning of a molecule's properties, such as its potency, selectivity, and pharmacokinetic profile. rsc.org This adaptability has cemented the aminopyridine scaffold as a critical tool in the ongoing quest for novel and more effective therapeutic interventions. rsc.org

Role of 4-Aminopyridin-3-ol (B195924) Hydrochloride as a Key Research Intermediate

4-Aminopyridin-3-ol hydrochloride serves as a crucial building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group on the pyridine ring, allows for a variety of chemical modifications. This makes it an attractive starting material for creating libraries of compounds for drug screening and for the targeted synthesis of specific therapeutic agents.

While detailed research focusing exclusively on the hydrochloride salt is emerging, the free base, 4-aminopyridin-3-ol, has been identified as a metabolite of dalfampridine (B372708) (4-aminopyridine), a drug used to improve walking in patients with multiple sclerosis. nih.gov The metabolism occurs via hydroxylation of 4-aminopyridine (B3432731) to 3-hydroxy-4-aminopyridine, which is then further metabolized to its sulfate (B86663) conjugate. nih.gov This metabolic pathway highlights the biological relevance of the 3-hydroxy-4-aminopyridine structure.

In synthetic chemistry, aminopyridine derivatives are valuable intermediates. For instance, processes have been developed for the production of various aminopyridines, which are key intermediates for pharmaceuticals and agrochemicals. google.comgoogle.com The synthesis of substituted pyridines often involves the use of aminopyridine precursors, which can be modified through reactions such as halogenation and nucleophilic substitution. nih.gov Although specific documented examples detailing the extensive use of this compound as a research intermediate are not widespread in readily available literature, its structural similarity to other heavily utilized aminopyridines suggests its potential in similar synthetic strategies. The compound is commercially available from various suppliers, indicating its utility in research and development. scbt.comcymitquimica.com

Historical Context of Aminopyridine Derivatives in Scientific Inquiry

The scientific journey of aminopyridine derivatives is a compelling narrative of chemical discovery and therapeutic innovation. One of the most prominent members of this class, 4-aminopyridine (also known as fampridine), has a particularly noteworthy history. It was initially developed in 1963 as an avicide, a substance to poison birds. pensoft.net

However, the pharmacological effects of aminopyridines had been a subject of scientific curiosity for many years prior. pensoft.net In the 1970s, a significant breakthrough occurred in Bulgaria where pharmacologists and anesthetists recognized the potential of 4-aminopyridine hydrochloride (marketed as Pymadin) to facilitate neuromuscular transmission. pensoft.net This led to its clinical application as an antidote for non-depolarizing neuromuscular blocking agents. pensoft.net

Further research into the mechanism of action of 4-aminopyridine revealed its function as a potassium (K+) channel blocker. pensoft.net This property allows it to restore nerve impulse conduction in demyelinated axons, a key pathology in multiple sclerosis (MS). pensoft.net Following extensive clinical trials, 4-aminopyridine, under the trade name Ampyra (dalfampridine), was approved by the FDA in 2010 for the symptomatic treatment of walking disabilities in patients with MS. pensoft.netwikipedia.org The historical trajectory of 4-aminopyridine from a bird poison to a valuable therapeutic agent for a debilitating neurological disease illustrates the profound and often unexpected pathways of scientific discovery within the aminopyridine class of compounds.

Structure

2D Structure

Properties

IUPAC Name |

4-aminopyridin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.ClH/c6-4-1-2-7-3-5(4)8;/h1-3,8H,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMSTKGEAGODPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206679-69-7 | |

| Record name | 4-aminopyridin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Aminopyridin 3 Ol Hydrochloride

Regioselective Synthesis Routes for 4-Aminopyridin-3-ol (B195924) and its Analogs

The regioselective introduction of substituents onto the pyridine (B92270) ring is a fundamental challenge in organic synthesis. Various methods have been developed to achieve this for 4-aminopyridine (B3432731) derivatives.

Multistep Synthesis from Pyridine Carboxamides and Related Precursors

One common approach to synthesizing aminopyridines involves the Hofmann degradation of pyridine carboxamides. This method has been applied to the industrial production of various aminopyridine isomers. google.comgoogle.com The process typically involves reacting a pyridine carboxamide with a hypohalite, followed by hydrolysis to yield the corresponding aminopyridine. google.com For instance, the synthesis of 3-fluoro-4-aminopyridine has been achieved through a multi-step sequence starting from 3-fluoropyridine. This involves carboxylation, esterification, ammonolysis to form the carboxamide, and finally a Hofmann degradation. google.com

Another strategy involves the manipulation of pyridine-3-carboxylic acid analogs. These can be synthesized through multi-step processes and their structures confirmed using spectroscopic techniques. nih.gov For example, N-(4-phenylthiazol-2-yl) nicotinamide (B372718) derivatives have been prepared by conjugating 2-amino-4-phenyl thiazoles with nicotinic acids. nih.gov

A plausible synthetic route starting from pyridine carboxamides could involve the following general steps:

| Step | Transformation | Reagents and Conditions |

| 1 | Halogenation | Introduction of a halogen atom at a specific position on the pyridine ring. |

| 2 | Nitration | Introduction of a nitro group, often directed by existing substituents. |

| 3 | Reduction | Reduction of the nitro group to an amino group. |

| 4 | Hydroxylation | Introduction of a hydroxyl group, which can be challenging and often requires specific catalysts or reagents. |

| 5 | Salt Formation | Reaction with hydrochloric acid to form the hydrochloride salt. |

Ring Transformation Reactions for Functionalized 4-Aminopyridines

Ring transformation reactions offer a powerful method for the synthesis of highly functionalized pyridines that may be difficult to access through conventional substitution reactions. A notable example is the reaction of 3-methyl-5-nitropyrimidin-4(3H)-one with enaminones, which leads to the formation of functionalized 4-aminopyridines. thieme-connect.comresearchgate.netscilit.comresearchgate.net This method is versatile, allowing for the introduction of various amino groups at the 4-position by modifying the enaminone precursor. thieme-connect.comresearchgate.netscilit.com

The proposed mechanism for this transformation involves the initial attack of the enamine on the pyrimidinone ring, followed by intramolecular cyclization and subsequent elimination of nitroacetamide to yield the pyridine ring. researchgate.net This approach has been successfully used to prepare a range of N-modified 4-aminopyridine-3-carboxylates. researchgate.netresearchgate.net

Recent advancements have also explored the use of ynamides in inverse-electron-demand Diels-Alder (IEDDA) reactions with pyrimidines to access diverse polycyclic and spiro 4-aminopyridines. rsc.org

Biocatalytic Approaches for Hydroxylated Pyridine Derivatives

Biocatalysis is emerging as a sustainable and highly selective alternative for the synthesis of hydroxylated pyridine derivatives. Enzymes can catalyze hydroxylations at specific positions on the pyridine ring, which is often difficult to achieve with traditional chemical methods. nih.gov

For instance, certain bacterial strains can regioselectively hydroxylate pyridine carboxylic acids. nih.gov Flavin-dependent monooxygenases are a class of enzymes that have been identified to catalyze the hydroxylation of aromatic compounds, including pyridine rings, often at the meta position. nih.gov While ortho-hydroxylations are also known, they are typically catalyzed by multicomponent molybdenum-containing monooxygenases. nih.gov

Researchers are actively exploring the use of enzymes for the synthesis of valuable pyridine intermediates. This includes identifying enzymes for the cyclization of the pyridine ring and for the conversion of biomass-derived feedstocks into substituted pyridines. ukri.org The combination of biocatalytic C-H oxidation with chemical cross-coupling reactions presents a powerful strategy for the modular and enantioselective synthesis of complex piperidine (B6355638) derivatives, which are saturated analogs of pyridines. chemistryviews.org

Derivatization Strategies for Enhancing Molecular Complexity

The functional groups on the 4-aminopyridin-3-ol core, namely the amino and hydroxyl groups, provide handles for further chemical modifications, allowing for the generation of diverse molecular architectures.

N-Modified 4-Aminopyridine-3-carboxylates Synthesis

As previously mentioned, the ring transformation reaction of nitropyrimidinones with enaminones provides a direct route to N-modified 4-aminopyridine-3-carboxylates. researchgate.netresearchgate.net By varying the amine component used to prepare the enaminone, a wide range of substituents can be introduced at the 4-amino position. researchgate.net This method has proven effective for creating a library of 4-aminopyridine-3-carboxylic acid (APCA) derivatives. researchgate.net

Preparation of Schiff Base Derivatives from Aminopyridinols

The amino group of aminopyridinols can readily undergo condensation with aldehydes or ketones to form Schiff bases (imines). jocpr.comresearchgate.net This reaction is a versatile method for introducing a wide variety of substituents onto the amino nitrogen. The synthesis typically involves refluxing the aminopyridine and the carbonyl compound in a suitable solvent, sometimes with an acid catalyst. jocpr.com

Schiff bases are valuable intermediates in organic synthesis and are known to exhibit a range of biological activities. jocpr.comresearchgate.netmdpi.com The general reaction for the formation of a Schiff base from an aminopyridinol is as follows:

| Reactant 1 | Reactant 2 | Product |

| Aminopyridinol | Aldehyde/Ketone | Schiff Base |

This reaction allows for the straightforward creation of a diverse library of compounds for further biological evaluation or chemical transformation.

Optimization of Synthetic Processes for Research Applications

The optimization of synthetic routes for 4-Aminopyridin-3-ol hydrochloride in a research context prioritizes factors such as yield, purity, cost-effectiveness, and environmental impact. Researchers continually seek to refine existing methods and develop novel pathways to enhance the accessibility and utility of this important chemical building block.

Development of Cost-Effective and Eco-Friendly Production Methods

The pursuit of sustainable chemical synthesis has led to the exploration of greener and more economical methods for producing pyridine derivatives. While specific research on the cost-effective and eco-friendly synthesis of this compound is not extensively documented in publicly available literature, general principles and analogous reactions for similar compounds provide a framework for potential strategies.

One promising approach involves the use of readily available and less hazardous starting materials. For instance, the synthesis of various aminopyridine derivatives has been achieved through methods that are considered more environmentally benign than traditional routes. These can include one-pot reactions, the use of water or ethanol (B145695) as solvents, and the application of microwave-assisted synthesis to reduce reaction times and energy consumption. nih.govgoogle.com

For the nitration step, a mixture of nitric acid and sulfuric acid is a classic method, but it generates significant acidic waste. More eco-friendly alternatives could involve the use of milder nitrating agents or solid acid catalysts that can be recovered and reused.

The subsequent reduction of the nitro group offers several "green" options. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas is a clean method, with water as the only byproduct. semanticscholar.org Other reducing agents such as iron in acidic media are also considered relatively inexpensive and environmentally safer than some heavy metal reductants. semanticscholar.org

The final step in producing this compound would involve the treatment of the synthesized 4-aminopyridin-3-ol base with hydrochloric acid. This is a straightforward acid-base reaction that typically proceeds with high yield.

The table below outlines a potential cost-effective and eco-friendly synthetic route, drawing parallels from established methods for related compounds.

| Step | Reaction | Reagents and Conditions | Potential Eco-Friendly Aspect |

| 1 | Nitration of 3-hydroxypyridine | Nitrating agent (e.g., nitric acid with a solid acid catalyst) in a suitable solvent. | Use of a recyclable solid acid catalyst to minimize acidic waste. |

| 2 | Reduction of 3-hydroxy-4-nitropyridine | Catalytic hydrogenation (e.g., H2, Pd/C) or reduction with iron in a mildly acidic solution. | Use of hydrogen gas (clean reagent) or iron (abundant and low-toxicity metal). |

| 3 | Hydrochloride salt formation | Treatment of 4-aminopyridin-3-ol with hydrochloric acid in a suitable solvent (e.g., ethanol). | High atom economy reaction. |

It is important to note that while these methods are based on established chemical principles, their specific application to the synthesis of this compound would require experimental validation and optimization to ensure high yields and purity.

Purification Techniques for Research-Grade Compounds

Achieving high purity is paramount for research-grade chemical compounds to ensure the reliability and reproducibility of experimental results. The purification of this compound involves removing unreacted starting materials, byproducts, and any other impurities. Common techniques employed include recrystallization and chromatography.

Recrystallization is a widely used method for purifying solid compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at an elevated temperature but poorly at room temperature or below, while the impurities remain either soluble or insoluble at all temperatures. For a hydrochloride salt like this compound, a polar solvent or a mixture of solvents is often effective. For instance, a mixture of ethanol and water, or isopropanol (B130326) could be suitable. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals. The crystals are then collected by filtration and dried.

Chromatography offers a more sophisticated approach to purification, capable of separating compounds with very similar physical properties. For aminopyridine derivatives, several chromatographic techniques can be employed:

Ion-Exchange Chromatography (IEX): This technique is particularly well-suited for purifying charged molecules like this compound. nih.govnih.govbio-rad.com The compound, being a cation in acidic to neutral solutions, can be loaded onto a cation-exchange column. Impurities that are neutral or anionic will pass through, while the desired compound binds to the resin. Elution is then achieved by changing the pH or increasing the salt concentration of the mobile phase. This method has been successfully used for the purification of various aminopyridine derivatives. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. While this compound is a polar molecule, it can still be purified using this method with an appropriate mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an ion-pairing agent to improve retention and peak shape.

Normal-Phase Chromatography: In this technique, a polar stationary phase (like silica (B1680970) gel) and a non-polar mobile phase are used. This method is generally less common for highly polar compounds like aminopyridine hydrochlorides but can be effective in specific cases.

The selection of the purification method depends on the nature and quantity of the impurities present, as well as the desired final purity of the compound. For achieving very high purity, a combination of these techniques, such as recrystallization followed by chromatography, may be necessary.

The following table summarizes the key aspects of these purification techniques for obtaining research-grade this compound.

| Purification Technique | Principle of Separation | Suitable For | Key Considerations |

| Recrystallization | Differential solubility | Removing soluble and insoluble impurities from the bulk product. | Selection of an appropriate solvent system is crucial for high recovery of the pure compound. |

| Ion-Exchange Chromatography | Electrostatic interactions | Separating charged molecules from neutral or oppositely charged impurities. nih.govnih.govbio-rad.com | Choice of resin (cation or anion exchanger) and elution conditions (pH, salt gradient) must be optimized. |

| Reversed-Phase HPLC | Hydrophobicity | High-resolution separation of the target compound from closely related impurities. | Mobile phase composition and the use of additives like ion-pairing agents are important for good separation. |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Aminopyridin 3 Ol Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 4-Aminopyridin-3-ol (B195924) hydrochloride, ¹H and ¹³C NMR spectroscopy would provide definitive evidence for its structural integrity.

In a hypothetical ¹H NMR spectrum, distinct signals would correspond to the different protons in the molecule. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region, typically between 6.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns revealing their relative positions. The protons of the amino group and the hydroxyl group would likely appear as broader signals, and their chemical shifts could be sensitive to the solvent and concentration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 4-Aminopyridin-3-ol Hydrochloride

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.0 - 8.5 | 100 - 150 |

| C-NH₂ | - | 140 - 160 |

| C-OH | - | 150 - 170 |

| NH₂ | Variable | - |

| OH | Variable | - |

Note: These are general predicted ranges and actual values can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and obtaining information about the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the empirical formula is C₅H₇ClN₂O, leading to a molecular weight of 146.57 g/mol . sigmaaldrich.com

In a mass spectrum of the parent compound (4-aminopyridin-3-ol), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. The presence of the hydrochloride salt would likely result in the observation of the protonated molecule [M+H]⁺ in techniques like electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by providing a highly accurate mass measurement.

The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Common fragmentation pathways for pyridine derivatives often involve the loss of small neutral molecules or radicals from the ring and its substituents, helping to confirm the connectivity of the atoms.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.

For this compound, the IR and Raman spectra would exhibit characteristic bands for the N-H, O-H, C-N, C-O, and aromatic C-H and C=C bonds. For instance, the N-H stretching vibrations of the primary amine would typically appear in the region of 3300-3500 cm⁻¹. The O-H stretching vibration of the hydroxyl group would also be present in this region, often as a broad band due to hydrogen bonding. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the pyridine ring would appear in the 1400-1650 cm⁻¹ region.

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and intensities. nih.gov These calculated spectra can then be compared with the experimental IR and Raman spectra to aid in the assignment of the observed bands to specific vibrational modes. nih.govresearchgate.net

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| O-H Stretch | 3200 - 3600 (broad) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N, C=C Stretch (Pyridine Ring) | 1400 - 1650 |

| C-N Stretch | 1250 - 1350 |

| C-O Stretch | 1000 - 1260 |

| O-H Bend | 1330 - 1440 |

| N-H Bend | 1550 - 1650 |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. This technique provides precise bond lengths, bond angles, and torsion angles.

For this compound, a single crystal XRD analysis would reveal the exact geometry of the pyridine ring, including any distortions caused by the substituents. It would also show the conformation of the amino and hydroxyl groups and provide detailed information about the hydrogen bonding network within the crystal. This network, involving the amino and hydroxyl groups as well as the chloride ion, plays a crucial role in stabilizing the crystal structure.

While specific crystallographic data for this compound was not found in the search results, studies on similar molecules, such as a co-crystal of 3-aminobenzoic acid with 4-acetyl-pyridine, demonstrate the power of XRD in elucidating the intricate details of molecular and supramolecular structures. researchgate.net Such studies often report unit cell parameters (a, b, c, α, β, γ) and the space group, which define the crystal system. researchgate.netgrowingscience.com

Computational Chemistry Approaches for Electronic Structure and Reactivity

Computational chemistry provides powerful tools for investigating the electronic structure and predicting the reactivity of molecules. These methods complement experimental data and offer insights that can be difficult to obtain through experiments alone.

Density Functional Theory (DFT) Calculations for Molecular Parameters

Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules. DFT calculations can be used to optimize the geometry of this compound, providing theoretical values for bond lengths and angles that can be compared with experimental data from XRD. researchgate.net

Furthermore, DFT calculations can predict various molecular properties, including vibrational frequencies (as mentioned in the IR and Raman section), Mulliken charges on atoms, and the molecular electrostatic potential (MEP). researchgate.net The MEP map visually represents the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding its reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict a molecule's reactivity. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.com The LUMO is the orbital to which a molecule is most likely to accept electrons, reflecting its electrophilic character. youtube.com

For this compound, an FMO analysis would identify the locations of the HOMO and LUMO. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive. The distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for nucleophilic and electrophilic attack, respectively.

Hirshfeld Surface Analysis for Intermolecular Interactions

A comprehensive search for crystallographic data and Hirshfeld surface analysis of this compound has been conducted. At present, there are no publicly available scientific articles or crystallographic database entries that contain a single-crystal X-ray diffraction study and a subsequent Hirshfeld surface analysis for this specific compound.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is entirely dependent on the availability of a Crystallographic Information File (CIF), which is generated from single-crystal X-ray diffraction data. Without this foundational data, it is not possible to generate or analyze the Hirshfeld surfaces, dnorm maps, shape index, or fingerprint plots that would detail the specific intermolecular contacts and their relative contributions to the crystal packing of this compound.

While studies on related aminopyridine derivatives exist, the specific substitution pattern of the amino and hydroxyl groups, along with the presence of the hydrochloride salt, will uniquely influence the crystal packing and intermolecular interactions. Therefore, data from other compounds cannot be extrapolated to provide an accurate analysis for this compound.

Further research, specifically the successful crystallization and single-crystal X-ray diffraction analysis of this compound, is required before a detailed Hirshfeld surface analysis can be performed and its results reported.

Chromatographic and Analytical Methodologies for 4 Aminopyridin 3 Ol Hydrochloride Research

High-Performance Liquid Chromatography (HPLC) Method Developmentresearchgate.net

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of pharmaceutical compounds due to its high sensitivity and selectivity. waters.com For compounds like 4-Aminopyridin-3-ol (B195924) hydrochloride, which are often hydrophilic, developing an effective HPLC method that provides good peak shape and resolution is crucial. helixchrom.com

Analytical Quality by Design (AQbD) Approach in HPLC Method Optimizationresearchgate.net

The Analytical Quality by Design (AQbD) approach is a systematic and multivariate analysis of analytical procedures that has become a prominent trend in the development and validation of HPLC methods. nih.gov This approach aids in understanding the relationships between Critical Method Parameters (CMPs) and Critical Method Attributes (CMAs), ultimately identifying the most influential factors affecting method quality. waters.com

For the analysis of aminopyridine derivatives, an experimental design-aided HPLC method can be developed. nih.gov This involves a systematic approach to optimize chromatographic conditions with a minimal number of experimental runs. researchgate.net The goal is to achieve a high-throughput sample analysis with a short elution time and signal detection free from excipient interference. nih.gov For instance, a developed method for a related compound, fampridine (4-aminopyridine), demonstrated an elution time of 2.9 minutes with detection at 262 nm, proving to be linear, accurate, and precise. nih.gov

Table 1: Example Parameters for an AQbD-Developed HPLC Method

| Parameter | Value |

| Elution Time | 2.9 minutes nih.gov |

| Detection Wavelength | 262 nm nih.gov |

| Linearity Range | 1-15 µg mL-1 nih.gov |

| Correlation Coefficient (R²) | 0.9996 nih.gov |

| Mean Recovery | 98.7 ± 1.9 % nih.gov |

| Limit of Detection (LOD) | 0.24 µg mL-1 nih.gov |

| Limit of Quantification (LOQ) | 0.78 µg mL-1 nih.gov |

Validation of HPLC Methods for Purity and Content Assayresearchgate.net

Method validation is a critical step to ensure that an analytical method is suitable for its intended purpose. wu.ac.th For 4-Aminopyridin-3-ol hydrochloride, a validated HPLC method is essential for determining its purity and the content of the active pharmaceutical ingredient (API) in a dosage form. nih.gov Validation studies typically include the evaluation of specificity, linearity, accuracy, precision, and robustness. wu.ac.thmdpi.com

A reversed-phase HPLC (RP-HPLC) method is commonly developed for this purpose. wu.ac.thnih.gov The specificity of the method ensures that the peak of the main compound is well-resolved from any impurities or degradation products. nih.gov Linearity is established by demonstrating a direct proportionality between the concentration of the analyte and the detector response over a specified range. nih.gov Accuracy is determined by recovery studies, while precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) analyses. nih.govmdpi.com

Table 2: Typical Validation Parameters for an HPLC Method

| Parameter | Acceptance Criteria | Example Finding |

| Linearity (Correlation Coefficient) | R² ≥ 0.999 wu.ac.th | 0.9996 nih.gov |

| Accuracy (Recovery) | 85-115% wu.ac.th | 98.7 ± 1.9 % nih.gov |

| Precision (RSD) | < 2% researchgate.net | < 1% nih.gov |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 researchgate.net | 0.24 µg mL-1 nih.gov |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 researchgate.net | 0.78 µg mL-1 nih.gov |

Gas-Liquid Chromatography (GLC) for Quantitative Estimationresearchgate.net

While HPLC is prevalent, Gas-Liquid Chromatography (GLC) can also be a viable technique for the quantitative estimation of certain pharmaceutical compounds. However, for a hydrophilic and potentially thermally labile compound like this compound, derivatization might be necessary to increase its volatility and thermal stability for GLC analysis. The literature reviewed did not provide specific examples of GLC methods for this compound itself.

Stability-Indicating Spectrophotometric and Spectrofluorimetric Assaysnih.gov

Stability-indicating methods are crucial for determining the extent of degradation of a drug substance. nih.gov Spectrophotometric and spectrofluorimetric methods offer simple, rapid, and sensitive alternatives to chromatography for this purpose. nih.govnih.gov These methods can be developed to quantify the drug in the presence of its degradation products. nih.gov

For instance, a stability-indicating spectrofluorimetric method can be based on measuring the native fluorescence of the compound in a specific buffer at a particular pH. nih.gov The method involves exposing the drug to stress conditions such as acidic, alkaline, oxidative, and photolytic degradation as per ICH guidelines. nih.gov The degradation kinetics can also be investigated using these methods. nih.gov Another approach involves an oxidative coupling reaction with a reagent like 3-methylbenzothiazolin-2-one hydrazone (MBTH) to produce a colored product that can be measured spectrophotometrically. researchgate.net

Table 3: Example of a Stability-Indicating Spectrofluorimetric Method

| Parameter | Description |

| Principle | Measurement of native fluorescence in an acetate (B1210297) buffer (pH 4.5). nih.gov |

| Excitation Wavelength | 315 nm nih.gov |

| Emission Wavelength | 398 nm nih.gov |

| Linearity Range | 0.05-0.80 μg mL⁻¹ nih.gov |

| Lower Detection Limit (LOD) | 6.0 ng mL⁻¹ nih.gov |

| Quantification Limit (LOQ) | 20.0 ng mL⁻¹ nih.gov |

Impurity Profiling and Metabolite Identification in Research Samplesresearchgate.net

Understanding the impurity profile and identifying metabolites are critical aspects of drug development. For 4-aminopyridine (B3432731), the parent compound of 4-Aminopyridin-3-ol, studies have shown that it undergoes limited metabolism in humans. nih.gov The major metabolites identified were 3-hydroxy-4-aminopyridine and its sulfate (B86663) conjugate, likely formed via CYP2E1 pathways. nih.gov

Techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography/mass spectrometry (GC/MS) are employed to identify and quantify these metabolites in plasma and urine samples. nih.gov Stress testing, as part of a stability-indicating method development, can also help in identifying potential degradation products. nih.gov The structures of these degradation products can often be proposed using techniques like LC-MS and on-line diode array detection. nih.gov

Table 4: Identified Metabolites of 4-Aminopyridine

| Metabolite | Method of Identification |

| 3-hydroxy-4-aminopyridine | Co-localization with authentic reference standard nih.gov |

| 3-hydroxy-4-aminopyridine sulfate | Identified as a sulfate conjugate of 3-hydroxy-4-AP nih.gov |

Structure Activity Relationship Sar Studies and Rational Design of 4 Aminopyridin 3 Ol Derivatives

Design Principles for Novel Aminopyridine Analogs

The fundamental design principle for novel aminopyridine analogs revolves around the structure of 4-aminopyridine (B3432731) (4-AP), a known blocker of Kv channels. biorxiv.orgnih.gov The core of this design strategy is to maintain the essential 4-aminopyridine pharmacophore while introducing substituents that can fine-tune the molecule's physicochemical and pharmacological properties. Key considerations in the rational design process include modulating basicity (pKa) and lipophilicity (logD), which influence the drug's absorption, distribution, and ability to cross the blood-brain barrier. nih.govbiorxiv.org

A significant aspect of the design involves targeting the voltage-gated potassium channels (Kv1.1 and Kv1.2), which become exposed in demyelinated neurons. biorxiv.org By blocking these channels, aminopyridine derivatives can enhance the conduction of action potentials. biorxiv.orgwikipedia.org The design of novel analogs, therefore, focuses on modifications that improve binding affinity and selectivity for these specific channel subtypes. nih.govebi.ac.uk This often involves creating derivatives with substituents at various positions on the pyridine (B92270) ring to probe the binding pocket of the target channel and establish more favorable interactions. biorxiv.orgnih.gov

For instance, the development of radiolabeled analogs, such as [¹⁸F]3F4AP, for positron emission tomography (PET) imaging has been a driving force in the design of new derivatives. biorxiv.orgnih.gov This has led to the exploration of various substitutions that not only preserve or enhance channel-blocking activity but are also suitable for radiolabeling. biorxiv.org The overarching goal is to create molecules that are potent, selective, and possess favorable pharmacokinetic profiles for either therapeutic or diagnostic applications. biorxiv.orgnih.gov

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological potency and selectivity of 4-aminopyridin-3-ol (B195924) derivatives are significantly influenced by the nature and position of substituents on the pyridine ring. nih.gov Structure-activity relationship (SAR) studies have demonstrated that even minor chemical modifications can lead to substantial changes in a compound's interaction with its biological targets. biorxiv.orgnih.gov

Research into the effects of various substituents at the 3-position of the 4-aminopyridine scaffold has provided valuable insights into the SAR of this class of compounds. biorxiv.orgnih.gov

Fluoro Substitution: The introduction of a fluorine atom, as seen in 3-fluoro-4-aminopyridine (3F4AP), results in a compound that retains the ability to bind to and block Kv channels. biorxiv.orgnih.gov This fluorinated derivative has been shown to have potential for use in PET imaging to detect areas of demyelination. biorxiv.orgnih.gov

Methyl Substitution: The addition of a methyl group at the 3-position (3-methyl-4-aminopyridine or 3Me4AP) has been found to significantly increase potency. biorxiv.orgnih.gov Studies have shown that 3Me4AP is approximately 7-fold more potent than the parent compound, 4-AP. biorxiv.orgnih.gov

Methoxy (B1213986) Substitution: A methoxy group at the 3-position (3-methoxy-4-aminopyridine or 3MeO4AP) leads to a decrease in potency. biorxiv.orgnih.gov This derivative is about 3- to 4-fold less potent than 4-AP. biorxiv.orgnih.gov

Trifluoromethyl Substitution: The electron-withdrawing nature of the trifluoromethyl group has a notable impact on the properties of the aminopyridine scaffold. nih.gov Introducing a trifluoromethyl group at the 3-position (3-trifluoromethyl-4-aminopyridine or 3CF₃4AP) also results in a compound that is 3- to 4-fold less potent than 4-AP. biorxiv.orgnih.gov However, this substitution can enhance metabolic stability and lipophilicity, which are desirable properties for drug candidates. nih.gov The substitution of a trifluoromethyl group at the 2-position (2-trifluoromethyl-4-AP) leads to a drastic reduction in activity, being about 60-fold less active than 4-AP. nih.gov

These findings highlight the sensitivity of the biological activity of 4-aminopyridine derivatives to the electronic and steric properties of the substituents.

Interactive Table: Impact of Substituents on the Potency of 4-Aminopyridine Analogs

| Compound | Substituent at Position 3 | Relative Potency Compared to 4-AP |

|---|---|---|

| 4-Aminopyridine (4-AP) | - | 1x |

| 3-Methyl-4-aminopyridine (3Me4AP) | -CH₃ | ~7x more potent biorxiv.orgnih.gov |

| 3-Methoxy-4-aminopyridine (3MeO4AP) | -OCH₃ | ~3-4x less potent biorxiv.orgnih.gov |

| 3-Trifluoromethyl-4-aminopyridine (3CF₃4AP) | -CF₃ | ~3-4x less potent biorxiv.orgnih.gov |

While much of the research on aminopyridine derivatives has focused on achiral molecules, stereochemistry is a critical consideration in drug design. The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with a chiral biological target, such as a receptor or enzyme. acs.org

In the context of aminopyridine derivatives, the introduction of chiral centers can lead to enantiomers with different biological activities and potencies. For example, in the development of inhibitors for lysyl oxidase-like 2 (LOXL2), the (R,R)-enantiomer of a complex aminopyridine derivative was selected as the clinical candidate due to its superior properties. nih.gov This highlights the importance of evaluating the stereoisomers of any chiral aminopyridine derivative to identify the most active and selective compound. Although specific studies on the stereochemistry of 4-aminopyridin-3-ol hydrochloride are not prevalent, the general principles of stereochemistry in drug design suggest that if a chiral center were introduced, the resulting enantiomers would likely exhibit different pharmacological profiles. acs.org

Pharmacophore Development and Molecular Modeling for Derivative Optimization

Pharmacophore modeling and molecular docking are powerful computational tools used to understand the key structural features required for the biological activity of a molecule and to optimize the design of new derivatives. nih.govresearchgate.net A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to bind to a specific biological target. researchgate.net

For aminopyridine derivatives, molecular docking studies have been employed to identify the binding sites within voltage-gated potassium channels. nih.gov These studies suggest that aminopyridines bind within the pore of the channel, interacting with specific amino acid residues. nih.gov The primary interaction is often driven by the formation of hydrogen bonds between the aminopyridine and the protein. nih.gov

The development of pharmacophore models for potassium channel blockers helps in the virtual screening of large compound libraries to identify new potential inhibitors. nih.gov These models can also guide the modification of existing compounds to improve their potency and selectivity. nih.gov For instance, by understanding the spatial and electronic requirements of the binding site, medicinal chemists can rationally design new 4-aminopyridin-3-ol derivatives with optimized interactions, potentially leading to enhanced therapeutic properties. nih.govmdpi.com

Comparative Studies with Other Aminopyridine Isomers (e.g., 3,4-Diaminopyridine)

Comparative studies between different aminopyridine isomers, such as 4-aminopyridine (4-AP) and 3,4-diaminopyridine (B372788) (3,4-DAP), provide valuable insights into the structure-activity relationships of this class of compounds. Both 4-AP and 3,4-DAP are potassium channel blockers, but they exhibit different pharmacological profiles. nih.gov

While some in vitro studies have suggested that 3,4-DAP is more potent than 4-AP at the neuromuscular junction, in vivo studies in animal models have shown them to be equiactive in their anti-curare activity. nih.gov Furthermore, in clinical studies for the treatment of multiple sclerosis, 4-aminopyridine was found to be superior to 3,4-diaminopyridine in terms of both efficacy and tolerability. nih.gov 4-AP more readily crosses the blood-brain barrier, which may contribute to its greater clinical effectiveness for neurological conditions. nih.gov

Molecular docking studies have indicated that 2-aminopyridine, 3-aminopyridine, 4-aminopyridine, and 3,4-diaminopyridine all bind to a common zone in the alpha-subunit of the K+ channel and have similar binding energies. nih.gov The differences in their in vivo effects are likely due to variations in their pharmacokinetic properties, such as absorption, distribution, and metabolism. nih.govnih.gov

Interactive Table: Comparison of 4-Aminopyridine and 3,4-Diaminopyridine

| Property | 4-Aminopyridine (4-AP) | 3,4-Diaminopyridine (3,4-DAP) |

|---|---|---|

| Potency (in vitro) | Active potassium channel blocker. wikipedia.org | More potent than 4-AP in some in vitro models. nih.gov |

| Potency (in vivo) | Equiactive to 3,4-DAP in some animal models. nih.gov | Equiactive to 4-AP in some animal models. nih.gov |

| Clinical Efficacy (MS) | Superior to 3,4-DAP. nih.gov | Less effective than 4-AP. nih.gov |

| Blood-Brain Barrier Penetration | Readily crosses. nih.gov | Less readily crosses than 4-AP. nih.gov |

Applications and Translational Research of 4 Aminopyridin 3 Ol Hydrochloride

Role as a Synthetic Building Block in Drug Discovery

The 4-aminopyridine (B3432731) core structure is foundational to certain approved medications and a fertile ground for the development of new therapeutic agents. While the parent compound, 4-aminopyridine, is a well-known potassium channel blocker, its derivatives are actively being researched to refine its therapeutic properties and explore new indications.

The parent molecule, 4-aminopyridine (also known as dalfampridine), is an approved drug used to improve walking in patients with multiple sclerosis. pensoft.netnih.gov Its mechanism involves blocking potassium channels, which enhances signal conduction in demyelinated nerve fibers. pensoft.net This established clinical use has spurred research into new derivatives to create treatments for other neurological conditions.

The development of novel agents often involves modifying the core 4-aminopyridine structure. For instance, research has focused on functionalizing the amine position to create amide, carbamate (B1207046), and urea (B33335) derivatives. nih.gov In preclinical studies using injured guinea pig spinal cords, specific carbamate derivatives of 4-aminopyridine were shown to restore nerve signal conduction, demonstrating that modifying the parent structure can retain or enhance its therapeutic effects. nih.gov In this context, 4-Aminopyridin-3-ol (B195924) hydrochloride serves as a key intermediate. The presence of the hydroxyl group at the 3-position offers an additional site for chemical modification, allowing chemists to synthesize a new generation of compounds. These second-generation molecules can be tailored to have altered solubility, membrane permeability, and target-binding affinity, potentially leading to improved efficacy or novel applications for treating neurological injuries and diseases. nih.gov

The synthesis of new molecules from a known pharmacophore like 4-aminopyridine is a cornerstone of drug discovery. The goal is to create novel chemical entities with superior properties. The derivatization of 4-aminopyridine is a prime example of this strategy. nih.gov

By using 4-Aminopyridin-3-ol hydrochloride as a starting material, researchers can explore a wider chemical space. The hydroxyl group can be used as a handle to attach various other chemical groups, leading to libraries of new compounds. These compounds can then be screened for activity against a range of biological targets beyond the initial potassium channels. This approach is not limited to neurological disorders but can be extended to other areas, such as oncology or inflammatory diseases, where modulation of specific cellular pathways is desired. The ability to systematically modify the structure allows for the optimization of a lead compound's pharmacological profile.

Exploration in Agrochemical Chemistry

The aminopyridine chemical family has established applications in the agrochemical sector. Research in this area seeks to develop more effective and environmentally benign products for crop protection and management.

The parent compound, 4-aminopyridine, is registered as an avicide, a substance used to control pest bird populations. nih.govusda.gov It acts as a neurotoxin in birds, causing distress calls that frighten away the rest of the flock from treated areas. usda.gov Furthermore, related aminopyridine structures, such as 4-aminopicolinates, have been patented for their use as herbicides. google.com

This history of bioactivity in the aminopyridine class makes this compound a compound of interest for developing new agrochemicals. The introduction of a hydroxyl group onto the pyridine (B92270) ring can significantly alter the molecule's physical and chemical properties, such as its solubility and environmental persistence. usda.gov These changes can influence how the compound interacts with the target pest and the environment. Researchers can use this compound as a precursor to synthesize derivatives with potentially enhanced potency, allowing for lower application rates, or with greater selectivity, reducing the impact on non-target organisms.

By modifying the aminopyridine structure, it may be possible to create pesticides or herbicides that are more readily biodegradable. The parent compound, 4-aminopyridine, is known to be persistent in soil. usda.gov Altering the structure could change its environmental fate, leading to products that break down more quickly after they have served their purpose. Furthermore, if derivatives show higher efficacy, as discussed previously, farmers could use smaller quantities, reducing runoff into waterways and potential exposure to wildlife. This targeted approach to designing new agrochemicals, starting from versatile building blocks, is an important strategy for advancing sustainable agriculture.

Radiosynthesis of Fluorinated Derivatives for Medical Imaging Research

Positron Emission Tomography (PET) is a powerful medical imaging technique that allows for the visualization of biological processes in the body. nih.gov This requires the development of specific molecular probes, or radiotracers, that are labeled with a short-lived positron-emitting isotope, such as fluorine-18. The 4-aminopyridine structure is a key component in the development of PET tracers for neuroimaging.

Researchers have successfully developed [18F]3-fluoro-4-aminopyridine ([18F]3F4AP), a PET tracer designed to image areas of demyelination in the central nervous system, a hallmark of diseases like multiple sclerosis. nih.govnih.gov The development of this tracer highlights the utility of the aminopyridine scaffold for creating probes that can cross the blood-brain barrier and bind to specific targets. biorxiv.org

The synthesis of this radiotracer is a multi-step process. One established method involves the direct nucleophilic fluorination of a precursor molecule, 3-bromo-4-nitropyridine (B1272033) N-oxide, using fluorine-18. nih.govrsc.org This fluorinated intermediate is then chemically reduced to yield the final product, [18F]3-fluoro-4-aminopyridine. nih.govsnmjournals.org This synthetic pathway underscores the importance of the substituted pyridine N-oxide structure as a key precursor for creating meta-fluorinated pyridines, which are often challenging to produce. rsc.orgsnmjournals.org The research into these radiotracers is ongoing, with scientists also developing derivatives like [11C]methoxy-4-aminopyridine and other analogs to improve properties such as metabolic stability and target affinity for better imaging of potassium channels and demyelination. biorxiv.orgnih.gov

Table 1: Example Radiosynthesis Pathway for [18F]3-fluoro-4-aminopyridine

| Step | Description | Precursor/Intermediate | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Radiofluorination | 3-bromo-4-nitropyridine N-oxide | [18F]Fluoride | [18F]3-fluoro-4-nitropyridine N-oxide |

| 2 | Reduction | [18F]3-fluoro-4-nitropyridine N-oxide | Hydrogen gas (H2), Palladium on carbon (Pd/C) | [18F]3-fluoro-4-aminopyridine |

This table provides a simplified overview of a synthesis method described in the literature. Yields and specific conditions can vary. nih.govsnmjournals.org

Development of Positron Emission Tomography (PET) Tracers for Demyelination

While direct research on the use of this compound as a Positron Emission Tomography (PET) tracer for demyelination is not prominent in the reviewed scientific literature, extensive research has been conducted on closely related analogs of 4-aminopyridine (4-AP). This research is foundational to the development of novel imaging agents for neurological disorders characterized by the loss of the myelin sheath.

The underlying principle for this line of research is the pathobiology of demyelinated axons. In healthy myelinated neurons, voltage-gated potassium channels (Kv) are typically located at the juxtaparanodes, underneath the myelin sheath. nih.gov However, following demyelination, these channels become exposed and their expression increases along the demyelinated segment of the axon. nih.gov This exposure leads to an ion imbalance that impairs the propagation of electrical impulses, contributing to the neurological symptoms seen in diseases like multiple sclerosis (MS). nih.gov

The compound 4-aminopyridine is a known potassium channel blocker that can partially restore nerve conduction in demyelinated axons. nih.gov This therapeutic mechanism has inspired the development of radiolabeled 4-AP derivatives that can act as PET tracers. The goal is to create a molecule that can be detected by a PET scanner and will accumulate in areas of demyelination, thus providing a quantitative measure of myelin loss. nih.govnih.gov An advantage of this approach is that the PET signal would increase with demyelination, which can be more readily detected than a decrease in signal associated with tracers that bind to myelin itself. nih.gov

Several radiolabeled 4-aminopyridine derivatives have been synthesized and evaluated in preclinical and clinical studies for their potential to image demyelination.

[¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP)

One of the most extensively studied tracers is [¹⁸F]3-fluoro-4-aminopyridine, or [¹⁸F]3F4AP. Research has shown that this tracer demonstrates a higher uptake in demyelinated areas of the central nervous system in animal models of MS. nih.govsnmjournals.org Autoradiography studies using a carbon-14 (B1195169) labeled version of 4-AP confirmed higher accumulation in demyelinated white matter. snmjournals.org The fluorinated derivative, 3-fluoro-4-aminopyridine (3F4AP), was found to have a similar affinity for potassium channels as the parent compound, 4-AP. nih.gov

Subsequent PET imaging studies in rats and non-human primates have shown that [¹⁸F]3F4AP can cross the blood-brain barrier and accumulates in regions with little myelin. nih.gov This suggests its potential to provide a clear signal for demyelinated lesions. More recently, [¹⁸F]3F4AP has advanced to clinical trials to assess its safety and effectiveness in imaging demyelination in MS patients. multiplesclerosisnewstoday.com The goal of these trials is to compare the PET signal from the tracer with findings from magnetic resonance imaging (MRI) to validate its accuracy in detecting and monitoring myelin loss. multiplesclerosisnewstoday.com

[¹¹C]Labeled 4-Aminopyridine Analogs

Other derivatives of 4-aminopyridine have been labeled with carbon-11 (B1219553), a different positron-emitting isotope. One such tracer is [¹¹C]3-methoxy-4-aminopyridine ([¹¹C]3MeO4AP). nih.gov Studies in non-human primates have indicated that this tracer is brain permeable and metabolically stable. nih.gov When compared to [¹⁸F]3F4AP, [¹¹C]3MeO4AP showed a high correlation in its distribution in the brain, confirming they share a common target. nih.gov Interestingly, [¹¹C]3MeO4AP appeared to wash out more slowly than [¹⁸F]3F4AP, which may suggest a stronger binding to the potassium channels. nih.gov

Another carbon-11 labeled analog is [¹¹C]3-trifluoromethyl-4-aminopyridine. The synthesis of this tracer has been developed, and initial PET imaging in a healthy non-human primate has shown that it has good brain penetration and suitable kinetics for a PET study.

Next-Generation Tracers

Research is ongoing to develop new 4-aminopyridine-based PET tracers with improved properties. For example, [¹⁸F]5-methyl-3-fluoro-4-aminopyridine ([¹⁸F]5Me3F4AP) has been synthesized and evaluated. biorxiv.org In vitro studies suggest that this compound has a comparable binding affinity to potassium channels as 3F4AP but may have enhanced metabolic stability. biorxiv.org Initial PET studies in mice have shown that it can effectively cross the blood-brain barrier and has favorable kinetics, marking it as a promising candidate for further investigation. biorxiv.org

The development of these 4-aminopyridine-based PET tracers represents a significant advancement in the field of neuroimaging. They hold the potential to provide a much-needed tool for the specific and quantitative assessment of demyelination, which could have a major impact on the diagnosis and management of a wide range of neurological diseases.

Interactive Data Table of Investigated 4-Aminopyridine PET Tracers

| Compound Name | Isotope | Key Research Findings |

| [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP) | Fluorine-18 | Higher uptake in demyelinated areas in animal models. nih.govsnmjournals.org Brain permeable in non-human primates. nih.gov Advanced to human clinical trials. multiplesclerosisnewstoday.com |

| [¹¹C]3-methoxy-4-aminopyridine ([¹¹C]3MeO4AP) | Carbon-11 | Brain permeable and metabolically stable in non-human primates. nih.gov Slower washout compared to [¹⁸F]3F4AP, suggesting stronger binding. nih.gov |

| [¹¹C]3-trifluoromethyl-4-aminopyridine | Carbon-11 | Good brain penetration and suitable kinetics in a non-human primate. |

| [¹⁸F]5-methyl-3-fluoro-4-aminopyridine ([¹⁸F]5Me3F4AP) | Fluorine-18 | Comparable binding affinity to [¹⁸F]3F4AP with potentially improved metabolic stability. biorxiv.org Crosses the blood-brain barrier in mice with favorable kinetics. biorxiv.org |

Future Research Directions and Unexplored Avenues for 4 Aminopyridin 3 Ol Hydrochloride

Elucidation of Broader Biological Pathways and Molecular Targets

The parent compound, 4-aminopyridine (B3432731), primarily functions by blocking voltage-gated potassium (Kv) channels. nih.govnih.gov However, its metabolite, 3-hydroxy-4-aminopyridine, is reported to be pharmacologically inactive against these specific channels. pensoft.net This lack of activity on the primary target of its parent compound opens up a critical and exciting avenue of research: identifying its own unique molecular targets and biological pathways.

Future investigations should move beyond potassium channels to screen 4-Aminopyridin-3-ol (B195924) hydrochloride against a wide array of other potential biological targets. Recent studies on 4-aminopyridine have revealed additional properties, such as neuroprotective effects and the ability to attenuate inflammation and apoptosis, which may not be solely linked to Kv channel blockade. nih.govnih.gov Research indicates 4-aminopyridine can suppress microglial activation and reduce the production of proinflammatory cytokines. nih.gov It is plausible that 4-Aminopyridin-3-ol hydrochloride could interact with different components of these or other cellular signaling cascades.

A systematic approach, as detailed in the table below, could guide the initial exploration of its biological functions.

Table 1: Proposed Screening Strategy for this compound

| Target Class | Specific Examples | Rationale |

|---|---|---|

| Enzymes | Kinases, Phosphatases, Cyclooxygenases (COX) | The pyridine (B92270) scaffold is common in kinase inhibitors; anti-inflammatory potential is a key area of investigation. nih.govnih.gov |

| Receptors | G-protein coupled receptors (GPCRs), Nuclear receptors | Broad families of receptors involved in numerous physiological processes; a common starting point for target deconvolution. |

| Ion Channels | Calcium (Ca²⁺) and Sodium (Na⁺) channels | While inactive on Kv channels, effects on other ion channels, which can influence neuronal excitability and inflammation, remain unknown. wikipedia.orgnih.gov |

| Inflammatory Pathways | NF-κB, JAK/STAT, NFAT signaling | The parent compound shows anti-inflammatory effects; the metabolite may modulate these key pathways through different mechanisms. nih.govnih.gov |

By employing high-throughput screening assays against diverse target panels, researchers can begin to map the pharmacological landscape of this compound, potentially uncovering novel mechanisms of action distinct from its well-studied precursor.

Development of Advanced Delivery Systems for Targeted Research Applications

To accurately study the biological effects of this compound in complex biological systems, particularly in the central nervous system (CNS), the development of advanced delivery systems is paramount. While 4-aminopyridine is known to cross the blood-brain barrier, the physicochemical properties of its hydroxylated metabolite may alter its distribution. nih.gov

Future research should focus on creating formulations that enable targeted and controlled release, which is crucial for distinguishing its intrinsic biological activities from pharmacokinetic limitations.

Table 2: Potential Advanced Delivery Systems for Research

| Delivery System | Potential Application in Research | Key Advantages |

|---|---|---|

| Lipid Nanoparticles | CNS delivery, systemic administration in preclinical models. | Enhances bioavailability, can be surface-functionalized for targeting. nih.gov |

| Polymeric Nanoparticles | Controlled release studies, targeted delivery to specific cell types (e.g., microglia, neurons). | Tunable release kinetics, biocompatible and biodegradable options. nih.gov |

| Hydrogels | Localized delivery for in-vitro 3D cell cultures or in-vivo focal applications. | Sustained local release, mimics extracellular matrix. nih.gov |

| Conjugates | Pro-drug strategies to enhance cell permeability or target-specific accumulation. | Can be designed to release the active compound upon enzymatic cleavage in target tissues. wipo.int |

These advanced systems would be instrumental research tools, ensuring that the compound reaches its intended site of action in sufficient concentration to elicit a measurable biological response in preclinical models. This would allow for a more precise evaluation of its neuroprotective or anti-inflammatory potential. nih.govnih.gov

Integration with Multi-Omics Approaches for Comprehensive Mechanistic Insight

To achieve a holistic understanding of the cellular response to this compound, future research must integrate multi-omics technologies. mdpi.com This approach allows for the simultaneous analysis of changes across the genome, transcriptome, proteome, and metabolome, providing an unbiased and comprehensive view of the compound's impact. nih.govmdpi.com

Given that the compound's mechanism is unknown, a multi-omics strategy is particularly valuable for generating new hypotheses. For instance, treating relevant cell models (e.g., microglia, neuronal cells, or cancer cell lines) with the compound and analyzing the subsequent molecular changes can reveal which cellular pathways are most significantly perturbed. mdpi.com

Table 3: Application of Multi-Omics in this compound Research

| Omics Layer | Research Question | Expected Outcome |

|---|---|---|

| Transcriptomics (RNA-seq) | Which genes are up- or down-regulated upon treatment? | Identification of regulated signaling pathways and transcriptional networks. mdpi.com |

| Proteomics | How does the cellular protein landscape change? | Pinpointing changes in protein expression and post-translational modifications that drive functional effects. mdpi.com |

| Metabolomics | What metabolic pathways are altered? | Uncovering shifts in cellular metabolism, which can be linked to changes in cell state (e.g., inflammation, proliferation). mdpi.com |

| Integrative Analysis | How do changes at different molecular levels correlate? | Building a comprehensive model of the compound's mechanism of action and identifying novel biomarkers of its activity. mdpi.com |

This integrated analysis can help to build a detailed molecular map of the compound's effects, identify novel biomarkers, and filter for new potential therapeutic targets. mdpi.com

Exploration of New Chemical Space through Novel Derivatization Strategies

The 4-Aminopyridin-3-ol scaffold serves as a valuable starting point for chemical exploration. The presence of amino and hydroxyl functional groups, along with multiple positions on the pyridine ring, allows for extensive chemical modification. nih.govnih.gov The goal of such derivatization would be to synthesize new chemical entities with enhanced potency, selectivity, or novel biological activities.

Medicinal chemistry campaigns could focus on several strategies:

Scaffold Hopping and Bioisosteric Replacement: Replacing the pyridine core with other heterocyclic systems to explore different structural motifs and intellectual property space.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the functional groups to understand which parts of the molecule are crucial for any observed biological activity. For example, creating a library of ethers, esters, or amides from the hydroxyl and amino groups.

Fragment-Based and Structure-Based Design: If a biological target is identified, computational methods can guide the design of derivatives that fit more potently and selectively into the target's binding site. nih.gov

Conjugation Chemistry: Attaching the molecule to other pharmacophores, such as peptides or other small molecules, to create dual-function inhibitors or targeted agents. researchgate.netbenthamscience.com

Recent advances in the synthesis of substituted aminopyridine and pyridinone derivatives have led to potent inhibitors of targets like epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDK), demonstrating the versatility of this chemical class. nih.govnih.gov

Collaborative Interdisciplinary Research Initiatives

Unlocking the full potential of this compound will require a departure from siloed research efforts. A collaborative, interdisciplinary approach is essential. Such initiatives should bring together experts from various fields to tackle the multifaceted challenges of characterizing a novel compound.

Table 4: Framework for Interdisciplinary Collaboration

| Discipline | Contribution |

|---|---|

| Medicinal Chemistry | Design and synthesis of derivatives, SAR studies. nih.govnih.gov |

| Pharmacology & Toxicology | In-vitro and in-vivo screening, ADME (absorption, distribution, metabolism, and excretion) profiling. pensoft.net |

| Molecular & Cell Biology | Target identification and validation, pathway analysis. nih.gov |

| Computational Biology & Bioinformatics | Multi-omics data analysis, molecular modeling, predictive toxicology. mdpi.com |

| Neuroscience | Evaluation in models of neuroinflammation and neurodegeneration. nih.govresearchgate.net |

| Immunology | Assessment of effects on immune cell function and inflammatory responses. nih.gov |

By fostering collaboration between academic labs, research institutes, and pharmaceutical partners, the research community can accelerate the pace of discovery. Sharing data, resources, and expertise will be crucial to efficiently navigate the path from initial screening to potential therapeutic application, transforming this compound from a scientific curiosity into a well-understood chemical entity with potential future applications.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Aminopyridin-3-ol hydrochloride in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use a certified chemical fume hood for all procedures to minimize inhalation exposure .

- Personal Protective Equipment (PPE) : Double-glove with nitrile gloves, wear lab coats, and use safety goggles. Respiratory protection (e.g., particulate filters) is advised for aerosol-prone tasks .

- Hygiene : Wash hands immediately after handling and avoid skin contact. Decontaminate work surfaces with compatible solvents .

- Storage : Store in airtight containers under inert atmosphere at room temperature, away from acids and oxidizing agents .

Q. How can researchers verify the purity of this compound?

- Methodological Answer :

- Analytical Techniques : Use HPLC with UV detection (λ ~254 nm) and compare retention times against certified reference standards (e.g., EP or USP grades) .

- Quantitative NMR (qNMR) : Employ deuterated solvents (e.g., DMSO-d6) to assess chemical purity and identify impurities .

- Elemental Analysis : Confirm the empirical formula (C₅H₇ClN₂O) via combustion analysis for C, H, N, and Cl content .

Q. What are the critical parameters for solubility and stability studies?

- Methodological Answer :

- Solubility Screening : Test in polar solvents (e.g., water, methanol) and non-polar solvents (e.g., DCM) under controlled pH (3–9) using shake-flask methods .

- Stability Conditions : Assess thermal stability (25–60°C), photostability (ICH Q1B guidelines), and hydrolytic stability in buffers. Monitor degradation via LC-MS .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or IR) for this compound be resolved?

- Methodological Answer :

- Cross-Validation : Compare experimental data with computational predictions (DFT-based NMR chemical shifts) .

- Isotopic Labeling : Synthesize deuterated analogs to assign proton signals in complex splitting patterns .

- Crystallography : Perform single-crystal X-ray diffraction to confirm molecular geometry and hydrogen-bonding networks .

Q. What strategies are effective for designing catalytic reactions involving this compound?

- Methodological Answer :

- Ligand Design : Utilize the aminopyridinol moiety as a chelating agent in transition-metal catalysis (e.g., Pd or Cu complexes) .

- Reaction Optimization : Screen solvents (e.g., DMF, THF), bases (e.g., K₂CO₃), and temperatures (RT–80°C) to maximize yield. Monitor via in-situ FTIR .

- Mechanistic Probes : Use kinetic isotope effects (KIEs) or radical traps to elucidate reaction pathways .

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Standardization : Use validated cell lines (e.g., HEK293 for receptor assays) and control compounds (e.g., Ambroxol HCl for ion channel studies) .

- Dose-Response Curves : Perform triplicate experiments with ≥8 concentration points to calculate IC₅₀/EC₅₀ values. Apply Hill slope analysis to assess cooperativity .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and adjust for batch variability in compound purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.